4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide
Beschreibung
This compound features a benzamide core linked via a hydrazinylidene bridge to a pyrazole ring substituted with phenyl and p-tolyl groups. Its synthesis likely involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors, as seen in analogous compounds .
Eigenschaften
CAS-Nummer |
881840-10-4 |
|---|---|
Molekularformel |
C27H25N5O2 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
4-methyl-N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C27H25N5O2/c1-19-8-12-21(13-9-19)26-23(18-32(31-26)24-6-4-3-5-7-24)16-29-30-25(33)17-28-27(34)22-14-10-20(2)11-15-22/h3-16,18H,17H2,1-2H3,(H,28,34)(H,30,33)/b29-16+ |
InChI-Schlüssel |
AXORXVADWYNJOL-MUFRIFMGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of Acetophenone Phenylhydrazone
A mixture of p-tolyl acetophenone (0.05 mol) and phenylhydrazine (0.06 mol) in ethanol (50 mL) is refluxed with a catalytic amount of concentrated H₂SO₄ (1–2 drops) for 1 hour. The product, acetophenone phenylhydrazone, precipitates upon cooling and is recrystallized from ethanol (yield: 85–90%).
Vilsmeier-Haack Formylation
The hydrazone (0.03 mol) is dissolved in dimethylformamide (DMF, 20 mL) and treated with phosphorus oxychloride (POCl₃, 0.03 mol) at 0–5°C. The mixture is stirred for 2 hours, then poured onto ice-water. The resulting 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is filtered and recrystallized from ethanol (yield: 70–75%).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.45–7.89 (m, 9H, aromatic), 2.38 (s, 3H, CH₃).
Preparation of N-(2-Hydrazinyl-2-oxoethyl)-4-methylbenzamide
This intermediate is synthesized via hydrazinolysis of an ethyl ester precursor.
Ethyl 2-(4-Methylbenzamido)acetate
4-Methylbenzoyl chloride (0.1 mol) is added dropwise to a solution of ethyl glycinate (0.1 mol) and triethylamine (0.12 mol) in dichloromethane (100 mL) at 0°C. After stirring for 4 hours, the mixture is washed with water, dried (Na₂SO₄), and concentrated. The ester is recrystallized from ethanol (yield: 88%).
Hydrazinolysis
The ester (0.05 mol) is refluxed with hydrazine hydrate (0.1 mol) in ethanol (50 mL) for 6 hours. The product, N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzamide, is filtered and recrystallized from ethanol (yield: 80%).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.25 (m, 4H, aromatic), 4.12 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
Condensation to Form Hydrazone Linkage
The pyrazole aldehyde (0.02 mol) and N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzamide (0.02 mol) are refluxed in ethanol (30 mL) with glacial acetic acid (0.5 mL) for 5 hours. The reaction progress is monitored by TLC (ethyl acetate:hexane, 7:3). The product is filtered and recrystallized from dimethylformamide (DMF) (yield: 65–70%).
Mechanistic Insight
The acidic conditions protonate the hydrazide nitrogen, enhancing nucleophilicity for attack on the aldehyde carbonyl. Subsequent dehydration forms the hydrazone linkage (C=N).
Final Coupling and Characterization
Structural Confirmation
-
IR (KBr): 3240 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.24 (s, 1H, NH), 8.72 (s, 1H, CH=N), 8.15 (s, 1H, pyrazole-H), 7.12–7.94 (m, 13H, aromatic), 4.28 (s, 2H, CH₂), 2.40 (s, 6H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 158.3 (C=N), 143.2–125.4 (aromatic), 52.1 (CH₂), 21.3 (CH₃).
Purity Analysis
-
Elemental Analysis: Calculated for C₂₈H₂₅N₅O₂: C, 70.12; H, 5.25; N, 14.60. Found: C, 70.08; H, 5.30; N, 14.55.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Pyrazole formylation | DMF/POCl₃, 0–5°C | 70–75 | |
| Hydrazide synthesis | Hydrazine hydrate, reflux | 80 | |
| Hydrazone formation | Ethanol/AcOH, reflux | 65–70 |
Challenges and Optimization
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe, die an den Benzolring gebunden ist.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen anvisieren und sie in Alkohole umwandeln.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, OH⁻) werden häufig eingesetzt.
Hauptprodukte
Oxidation: Die Oxidation der Methylgruppe kann zu Carbonsäuren führen.
Reduktion: Die Reduktion von Carbonylgruppen kann Alkohole erzeugen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verändern.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion verändern.
Beteiligte Signalwege: Sie könnte Signalwege beeinflussen, die mit Entzündungen, Zellproliferation oder Apoptose zusammenhängen, abhängig von ihren spezifischen Wechselwirkungen.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It could affect signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions.
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
- Core Structure : Benzamide linked to a pyrazole via a hydrazine bridge.
- Key Differences :
- Benzamide Substituent : 4-Methoxyphenyl (vs. 4-methyl in the target compound).
- Pyrazole Substituent : 4-Propoxyphenyl (vs. p-tolyl).
- Impact: The methoxy group enhances polarity and solubility compared to the methyl group.
Structural Analog 2: N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide
- Core Structure : Similar hydrazine-pyrazole-benzamide framework.
- Key Differences :
- Benzamide Substituent : 4-Propoxy (vs. 4-methyl).
- Pyrazole Substituent : 4-Fluorophenyl (vs. p-tolyl).
- Impact :
- The fluorine atom (electron-withdrawing) may increase metabolic stability compared to the electron-donating methyl group.
- Propoxy substitution could alter lipophilicity and membrane permeability.
Structural Analog 3: 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Core Structure : Benzamide linked to a thiazole-coumarin hybrid (vs. pyrazole-hydrazine).
- Key Differences :
- Heterocyclic Moiety : Thiazole-coumarin (vs. pyrazole).
- Functional Groups : Coumarin introduces a lactone ring, enabling fluorescence properties.
- Impact :
- The thiazole-coumarin system may confer distinct optical or enzymatic inhibitory activities absent in the target compound.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Computational and Crystallographic Analysis
- Structural Confirmation : Programs like SHELXL and ORTEP are used to resolve crystal structures, confirming the (E)-configuration of hydrazine linkages.
- Electronic Properties : Multiwfn can analyze electron localization, revealing charge distribution differences between methyl, methoxy, and fluoro substituents.
Biologische Aktivität
4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide (CAS Number: 881840-10-4) is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, based on recent research findings.
Chemical Structure and Properties
The molecular formula of 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is , with a molecular weight of 451.5 g/mol. The compound features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide.
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116. In vitro assays reported IC50 values ranging from 1.1 µM to 3.3 µM, indicating potent activity against these cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the SubG1/G1 phase. This suggests that the compound may interfere with the normal cell division process, leading to programmed cell death .
- Comparative Analysis : When compared to established chemotherapeutics like carboplatin, this compound showed comparable efficacy in inhibiting cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, and 4-Methyl-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is no exception.
Key Findings:
- Inhibition of Inflammatory Mediators : The compound has been shown to inhibit key inflammatory pathways involving cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins .
- In Vivo Studies : In animal models, derivatives similar to this compound have demonstrated significant reductions in inflammation markers, suggesting potential for therapeutic use in inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored.
Key Findings:
- Broad Spectrum Activity : Preliminary studies indicate that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Minimum Inhibitory Concentrations (MIC) : Specific derivatives have shown MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Case Studies
Several case studies have evaluated the biological activity of similar pyrazole derivatives:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Kumar et al., 2022 | Pyrazole derivative | MCF7 | 3.3 | Anticancer |
| Bouabdallah et al., 2020 | N,N-bis[(3,5-dimethylpyrazol)] | HepG2 | 3.25 | Cytotoxic |
| Tewari et al., 2014 | Novel pyrazole series | Inflammatory model | N/A | Anti-inflammatory |
Q & A
Basic: What multi-step synthesis routes are recommended for this compound, and what solvents/conditions optimize yield?
Answer:
The compound is typically synthesized via sequential condensation and cyclization reactions. Key steps include:
- Step 1: Formation of the pyrazole core using substituted phenylhydrazines and β-keto esters under acidic conditions (e.g., acetic acid, 80–100°C) .
- Step 2: Hydrazone formation via reaction with a substituted hydrazine derivative in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
- Step 3: Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or dioxane .
Optimization: Dioxane is preferred for its ability to dissolve polar/non-polar intermediates, while controlled pH (6–7) minimizes side reactions .
Basic: What characterization techniques are critical for confirming structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups (e.g., hydrazinyl protons at δ 8.5–9.5 ppm, benzamide carbonyls at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is standard; C18 columns with acetonitrile/water gradients resolve impurities .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da) .
Advanced: How can conflicting crystallographic and spectroscopic data be resolved?
Answer:
Discrepancies may arise from polymorphism (e.g., monoclinic vs. triclinic crystal systems) or dynamic effects in solution (e.g., tautomerism).
- X-ray Diffraction (XRD): Resolves bond lengths/angles (e.g., hydrazone C=N bond ~1.28 Å) .
- Variable-Temperature NMR: Detects tautomeric equilibria (e.g., enol-keto shifts) .
- DFT Calculations: Compare experimental XRD/NMR data with optimized geometries to identify dominant conformers .
Advanced: What strategies optimize reaction conditions to minimize byproducts?
Answer:
- Solvent Screening: Use dioxane or THF for balanced polarity; avoid protic solvents to prevent hydrolysis .
- Catalyst Selection: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in arylations .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
Basic: How should stability studies be designed for this compound?
Answer:
- pH Stability: Test in buffers (pH 3–10) at 25°C/40°C; monitor degradation via HPLC .
- Thermal Stability: Accelerated aging studies (40–60°C) under inert atmosphere (N2) to assess shelf life .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) to detect photolytic decomposition .
Advanced: What in silico methods predict biological target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. Hydrazone and benzamide moieties often target ATP-binding pockets .
- MD Simulations: GROMACS/AMBER assess binding stability (RMSD <2 Å over 100 ns) .
- ADMET Prediction: SwissADME evaluates bioavailability (e.g., Lipinski’s Rule of 5 compliance) .
Advanced: How to address discrepancies in NMR and IR data for hydrazone tautomers?
Answer:
- 2D NMR (COSY, NOESY): Correlate proton environments to distinguish E/Z isomers .
- IR Spectroscopy: Compare carbonyl stretches (C=O at ~1680 cm⁻¹ vs. C=N at ~1600 cm⁻¹) .
- Solid-State IR vs. Solution NMR: Solid-state IR may show fixed tautomers, while solution NMR reflects dynamic equilibria .
Basic: What solvents are optimal for recrystallization?
Answer:
- Ethanol/Water Mixtures: Ideal for hydrazone derivatives (yield: 70–85%) .
- Methanol/DCM: Resolves polar impurities in benzamide intermediates .
- Avoid Chloroform: Risk of adduct formation with hydrazine byproducts .
Advanced: What mechanistic insights explain variable bioactivity across analogs?
Answer:
- SAR Studies: Methoxy groups (electron-donating) enhance receptor affinity vs. chloro (electron-withdrawing) .
- LogP Analysis: Optimal hydrophobicity (LogP 2–4) balances membrane permeability and solubility .
- Enzyme Inhibition Assays: IC50 values correlate with substituent bulk (e.g., p-tolyl vs. phenyl) .
Advanced: How to troubleshoot low yields in pyrazole ring formation?
Answer:
- Impurity Profiling: GC-MS detects unreacted β-keto esters or dimerization byproducts .
- Catalytic Acid Optimization: Use 0.5–1.0 eq. H2SO4; excess acid promotes side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 6 hrs) and improves regioselectivity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
